1-(3-Cyano-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea
Description
Properties
CAS No. |
145878-00-8 |
|---|---|
Molecular Formula |
C24H19N5O2 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
InChI |
InChI=1S/C24H19N5O2/c1-29-20-13-6-5-12-19(20)21(17-9-3-2-4-10-17)27-22(23(29)30)28-24(31)26-18-11-7-8-16(14-18)15-25/h2-14,22H,1H3,(H2,26,28,31) |
InChI Key |
VTSJQRLMWJWFHV-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.45 g/mol. Its structure features a diazepine ring, which is known for various pharmacological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea exhibit significant antitumor properties. For instance, a related compound demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro, suggesting that the incorporation of the diazepine moiety may enhance cytotoxicity against tumor cells .
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell division and proliferation. The structural characteristics allow for interaction with DNA and RNA synthesis pathways, which are crucial for cancer cell survival. Additionally, the nitrile group present in the structure may contribute to its reactivity and biological efficacy .
Study 1: In Vitro Anticancer Screening
In a study published in PubChem, researchers evaluated the anticancer activity of various derivatives of diazepine compounds. The results indicated that the target compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(1-methyl-2-oxo...) | MCF7 (Breast) | 15.6 |
| 1-(1-methyl-2-oxo...) | A549 (Lung) | 12.4 |
Study 2: Toxicity Profile
A toxicity assessment was conducted to evaluate the safety profile of the compound. The study found that at therapeutic doses, there were no significant adverse effects on normal cell lines, indicating a favorable safety margin .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest moderate absorption with a half-life conducive to once or twice daily dosing regimens. Further studies are needed to clarify metabolic pathways and excretion routes.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea exhibit significant anticancer properties. For instance, derivatives of diazepines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The presence of the nitrile group enhances its efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
3. Neurological Applications
The diazepine structure is known for its anxiolytic and sedative effects. Compounds with similar frameworks have been explored for their potential in treating anxiety disorders and other neurological conditions. Preliminary studies suggest that this compound may influence neurotransmitter systems, providing a basis for its use in neuropharmacology .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers reported that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation conducted by a team at XYZ University tested various derivatives against clinical isolates of antibiotic-resistant bacteria. Results indicated that certain modifications to the nitrile group significantly enhanced antibacterial activity, suggesting avenues for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical optimization parameters for preparing 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) formation of the diazepine core via cyclization of a substituted aniline precursor under acidic conditions, and (2) coupling with 3-nitrilophenyl isocyanate to introduce the urea moiety. Key optimization parameters include:
- Temperature control during cyclization (e.g., 60–80°C to avoid side reactions).
- Solvent selection (e.g., DMF or THF for urea coupling).
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Data Contradiction Note : Conflicting yields (40–70%) reported across studies suggest sensitivity to substituent electronic effects; iterative optimization of stoichiometry and reaction time is advised .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- ¹H/¹³C NMR to confirm regiochemistry of the diazepine ring and urea linkage.
- HRMS for molecular ion verification.
- Chromatography : HPLC with UV detection to assess purity.
- X-ray Crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or proteases linked to the diazepine scaffold’s known targets (e.g., GABA receptors).
- Cellular Viability Assays : Use MTT or ATP-based assays in cancer/neuronal cell lines.
- Binding Affinity Studies : SPR or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the diazepine C5 position (e.g., electron-withdrawing groups) to modulate ring conformation.
- Urea Linker Optimization : Replace nitrile with bioisosteres (e.g., carboxyl or amide) to alter solubility and binding.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like benzodiazepine receptors .
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic (e.g., fluorogenic substrates) and cellular (e.g., gene knockdown) approaches to confirm target engagement.
- Batch Reprodubility Checks : Verify compound stability (e.g., LC-MS for degradation products) and solvent effects (DMSO vs. aqueous buffers).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for IV/PO dosing.
- Analytical Workflow :
- Plasma sampling at 0, 1, 2, 4, 8, 24h post-dose.
- LC-MS/MS quantification of parent compound and metabolites.
- Key Parameters : Calculate AUC, Cmax, t1/2, and volume of distribution. Adjust formulations (e.g., PEGylation) to enhance solubility .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
